molecular formula C22H20Cl2N3O3+ B14782207 3-(3,4-dichlorophenyl)-1-(2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium

3-(3,4-dichlorophenyl)-1-(2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium

Cat. No.: B14782207
M. Wt: 445.3 g/mol
InChI Key: VRDGPXPXPGXDCJ-UHFFFAOYSA-O
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Description

3-(3,4-dichlorophenyl)-1-(2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dichlorophenyl group, a dihydrobenzo dioxin moiety, and a pyrrolo imidazolium core, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dichlorophenyl)-1-(2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium typically involves multi-step organic reactions. The process begins with the preparation of the dichlorophenyl intermediate, followed by the introduction of the dihydrobenzo dioxin group through a series of condensation and cyclization reactions. The final step involves the formation of the pyrrolo imidazolium core under specific reaction conditions, such as controlled temperature and pH.

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and waste, making it more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dichlorophenyl)-1-(2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the dichlorophenyl and pyrrolo imidazolium sites.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products.

Scientific Research Applications

3-(3,4-dichlorophenyl)-1-(2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural properties.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-(3,4-dichlorophenyl)-1-(2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. For instance, it could inhibit a particular enzyme by binding to its active site, thereby blocking its function and affecting cellular metabolism.

Properties

Molecular Formula

C22H20Cl2N3O3+

Molecular Weight

445.3 g/mol

IUPAC Name

2-[3-(3,4-dichlorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

InChI

InChI=1S/C22H19Cl2N3O3/c23-16-5-3-14(10-17(16)24)18-12-26(22-2-1-7-27(18)22)13-21(28)25-15-4-6-19-20(11-15)30-9-8-29-19/h3-6,10-12H,1-2,7-9,13H2/p+1

InChI Key

VRDGPXPXPGXDCJ-UHFFFAOYSA-O

Canonical SMILES

C1CC2=[N+](C=C(N2C1)C3=CC(=C(C=C3)Cl)Cl)CC(=O)NC4=CC5=C(C=C4)OCCO5

Origin of Product

United States

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